Etamiphylline camsylate

Catalog No.
S527475
CAS No.
19326-29-5
M.F
C23H37N5O6S
M. Wt
511.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etamiphylline camsylate

CAS Number

19326-29-5

Product Name

Etamiphylline camsylate

IUPAC Name

7-[2-(diethylamino)ethyl]-1,3-dimethylpurine-2,6-dione;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid

Molecular Formula

C23H37N5O6S

Molecular Weight

511.6 g/mol

InChI

InChI=1S/C13H21N5O2.C10H16O4S/c1-5-17(6-2)7-8-18-9-14-11-10(18)12(19)16(4)13(20)15(11)3;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h9H,5-8H2,1-4H3;7H,3-6H2,1-2H3,(H,12,13,14)/t;7-,10-/m.1/s1

InChI Key

KVZYKZBYZVKXNI-STOWLHSFSA-N

SMILES

CCN(CC)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

Synonyms

Camphophylline, etamiphyllin, etamiphyllin monohydrochloride, etamiphylline, etamiphylline camphorsulfonate, etamiphylline camsylate, etamiphylline hydrochloride, ethamicyclin, millophylline, Solucyclin, Solufilina

Canonical SMILES

CCN(CC)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

Isomeric SMILES

CCN(CC)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C

Description

The exact mass of the compound 7-(2-(Diethylamino)ethyl)theophylline 2-oxobornanesulfonate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Xanthines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Etamiphylline camsylate is a chemical compound with the molecular formula C23H37N5O6S. It is classified as a bronchodilator and is primarily utilized in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease. The compound acts by relaxing the bronchial muscles, thereby facilitating easier breathing. Its structure includes a combination of an ethylamine derivative and a sulfonic acid, which contribute to its pharmacological properties.

Etamiphylline camsylate undergoes various metabolic reactions in biological systems. Notably, it can be subjected to N-deethylation and N-oxidation processes. These reactions are critical for the compound's elimination from the body and may influence its pharmacokinetics and efficacy .

Key Reactions:

  • N-Deethylation: This reaction involves the removal of an ethyl group from the nitrogen atom, leading to the formation of metabolites that can be detected in biological fluids.
  • N-Oxidation: This process converts the nitrogen atom into an N-oxide form, which may also have distinct biological activities compared to the parent compound .

The primary biological activity of etamiphylline camsylate is its role as a bronchodilator. It works by antagonizing adenosine receptors and inhibiting phosphodiesterase activity, which leads to increased levels of cyclic adenosine monophosphate (cAMP) in bronchial tissues. This mechanism results in smooth muscle relaxation and bronchodilation, making it effective for patients suffering from obstructive airway diseases .

The synthesis of etamiphylline camsylate typically involves multi-step organic reactions that combine various precursors. While specific synthetic routes can vary, they generally include:

  • Formation of Ethamiphylline: The initial step involves creating the ethylamine derivative through alkylation reactions.
  • Camsylate Formation: The subsequent reaction introduces the camsylate moiety, often through sulfonation or esterification techniques.

These methods ensure that the final product retains its pharmacological properties while being suitable for medicinal use .

Etamiphylline camsylate is primarily used in clinical settings for:

  • Treatment of Asthma: It alleviates symptoms by dilating air passages.
  • Management of Chronic Obstructive Pulmonary Disease: It improves airflow in patients with chronic respiratory conditions.
  • Prevention of Exercise-Induced Bronchoconstriction: Athletes may use it to prevent breathing difficulties during physical exertion .

Research has indicated that etamiphylline camsylate may interact with other medications, particularly those affecting respiratory function or metabolic pathways. For instance, concurrent use with other bronchodilators or corticosteroids may enhance therapeutic effects but also increase the risk of side effects .

Notable Interactions:

  • Corticosteroids: Potentially synergistic effects in managing severe asthma.
  • Other Bronchodilators: Caution is advised as combined use may lead to adverse reactions.

Etamiphylline camsylate shares similarities with several other bronchodilators and respiratory agents. Here are some notable compounds:

Compound NameMechanism of ActionUnique Features
TheophyllinePhosphodiesterase inhibitionMethylxanthine derivative
SalbutamolBeta-2 adrenergic agonistSelective action on beta receptors
Ipratropium bromideAnticholinergic agentReduces bronchoconstriction
ClenbuterolBeta-2 adrenergic agonistAnabolic properties

Uniqueness of Etamiphylline Camsylate

What sets etamiphylline camsylate apart is its dual mechanism involving both adenosine receptor antagonism and phosphodiesterase inhibition, providing a broader therapeutic effect compared to other agents that primarily target one pathway .

UNII

02354HXX8X

MeSH Pharmacological Classification

Bronchodilator Agents

Wikipedia

Etamiphyllin camphorsulfonate

Dates

Modify: 2023-07-17

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